

ADX-629 versus placebo in reducing inflammation in psoriasis clinical trials

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Compound of Interest

Compound Name: XMP-629

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ADX-629 Demonstrates Reduced Inflammation in Psoriasis Clinical Trials

Lexington, Mass. - Preliminary findings from clinical trials of ADX-629, a first-in-class oral reactive aldehyde species (RASP) modulator developed by Aldeyra Therapeutics, indicate a promising reduction in inflammation associated with psoriasis. A Phase 2 proof-of-concept clinical trial in patients with moderate psoriasis showed a significant decrease in disease severity. While this trial was open-label, a prior Phase 1 study in healthy volunteers demonstrated a reduction in a key inflammatory marker compared to placebo.

ADX-629 is designed to target and reduce the levels of RASP, which are upstream mediators of inflammation. These highly reactive molecules are implicated in the activation of pro-inflammatory signaling pathways, including NF- κ B and inflammasomes. By lowering RASP, ADX-629 aims to modulate the immune response and mitigate the inflammation that drives psoriatic lesions.

Efficacy and Safety in Psoriasis

In a Phase 2 open-label trial involving ten patients with moderate psoriasis, treatment with ADX-629 over a 12-week period resulted in a statistically significant reduction in the Psoriasis Area and Severity Index (PASI) scores, a standard measure of disease severity.^[1] Key findings from this study are summarized below:

Efficacy Endpoint	Result	p-value
Change in PASI Score from Baseline at Week 12	Statistically significant decrease	p=0.0008
PASI 50 Response (≥50% improvement in PASI)	57% of patients	p=0.001
PASI 75 Response (≥75% improvement in PASI)	25% of patients	p=0.051
Change in Investigator Global Assessment (IGA) Score	Statistically significant decrease	p=0.01

No serious adverse events were reported in the trial, and ADX-629 was generally well-tolerated.[\[1\]](#)

Impact on Inflammatory Markers

While the Phase 2 psoriasis trial was not placebo-controlled, it did show a reduction in the pro-inflammatory RASP malondialdehyde from baseline.[\[1\]](#) Furthermore, a Phase 1 placebo-controlled trial in healthy volunteers demonstrated the potential of ADX-629 to reduce systemic inflammation.

Biomarker	Study Population	Result Compared to Placebo
Malondialdehyde (a pro-inflammatory RASP)	Healthy Volunteers (Phase 1)	Statistically significant reduction

In other clinical studies, ADX-629 has been observed to reduce levels of pro-inflammatory cytokines such as TNF- α , IL-5, CXCL9, and IFN γ .[\[1\]](#) Animal models have also shown that ADX-629 can decrease levels of TNF- α , IFN- γ , IL-1, and IL-17, while increasing the anti-inflammatory cytokine IL-10.[\[2\]](#)

Experimental Protocols

Phase 2 Psoriasis Trial Methodology

This was a multi-center, open-label, single-group study.[\[2\]](#)

- **Participants:** Ten adult patients diagnosed with moderate plaque psoriasis.
- **Intervention:** Patients received 250 mg of ADX-629 orally twice daily for 12 weeks.
- **Primary Outcome Measures:** The primary endpoints were safety and tolerability.
- **Secondary Outcome Measures:** Efficacy was assessed using the Psoriasis Area and Severity Index (PASI) and the Investigator Global Assessment (IGA). Inflammatory biomarkers, including plasma levels of cytokines and RASP, as well as skin cytokine transcription profiles, were also evaluated.

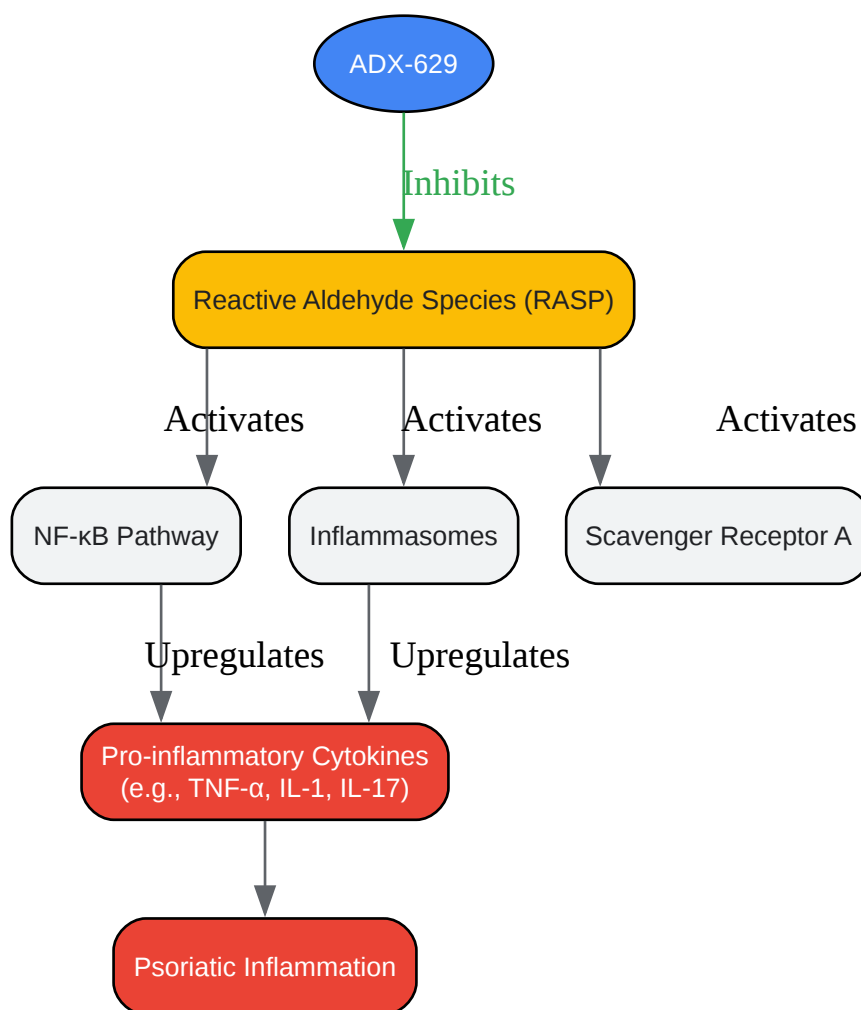
Phase 1 Healthy Volunteer Trial Methodology

This was a randomized, double-blind, placebo-controlled trial.

- **Participants:** 85 healthy volunteers.
- **Intervention:** Participants were randomized to receive either single or multiple ascending doses of ADX-629 or a matching placebo. A cohort of 23 subjects received ADX-629 orally twice a day for 10 days, while 21 subjects received a placebo.[\[2\]](#)
- **Outcome Measures:** The trial assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of ADX-629. A key pharmacodynamic endpoint was the measurement of plasma levels of the RASP malondialdehyde.

Mechanism of Action: RASP Modulation

ADX-629's therapeutic potential lies in its novel mechanism of action as a RASP modulator. RASP are small, highly reactive molecules that can cause cellular damage and trigger inflammation. They are known to activate key inflammatory signaling pathways.

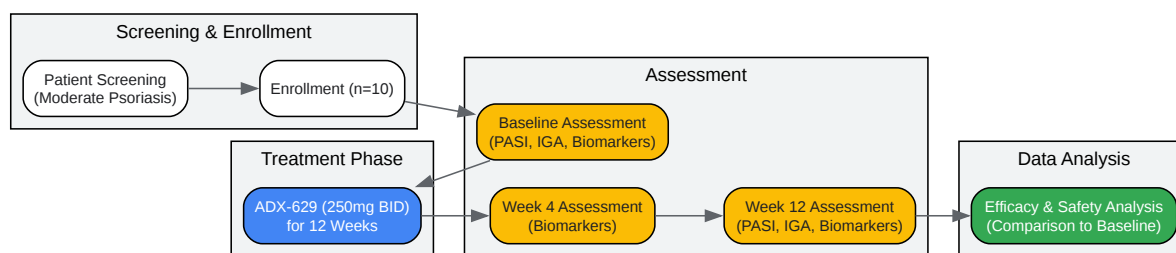


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Caption: ADX-629 inhibits RASP, which in turn downregulates pro-inflammatory pathways.

Experimental Workflow: Psoriasis Phase 2 Trial

The workflow for the Phase 2 clinical trial in psoriasis patients followed a structured approach from patient recruitment to data analysis.



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Caption: Workflow of the ADX-629 Phase 2 clinical trial in psoriasis patients.

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